5-Cyclohexyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-Cyclohexyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
The synthesis of 5-Cyclohexyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylamine with α-haloketones, followed by cyclization with thiourea . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels .
Chemical Reactions Analysis
5-Cyclohexyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles.
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiazole compounds .
Scientific Research Applications
5-Cyclohexyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors. For example, it may interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
5-Cyclohexyl-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
The uniqueness of this compound lies in its specific cyclohexyl substitution, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
5-cyclohexyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |
InChI Key |
UZTREZDMLAPJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(N=CS2)C(=O)O |
Origin of Product |
United States |
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